![molecular formula C46H90NO8P B1263852 1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263852.png)
1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine
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Overview
Description
1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:1 in which the acyl groups specified at positions 1 and 2 are hexadecanoyl and (13Z)-docosenoyl respectively. It derives from a hexadecanoic acid and an erucic acid.
Scientific Research Applications
Physical-Chemical Characteristics
1-Hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine has been studied for its critical micellar concentration and other physical-chemical characteristics. One study investigated the physical chemical characteristics of related compounds, including those where 1-O-alkyl was replaced by a 1-O-hexadecanoyl group. Analytical techniques such as NMR and gas liquid chromatography were used, revealing that at concentrations commonly employed in biological studies, these compounds are likely present as monomolecular species (Kramp et al., 1984).
Synthesis for Biological and Toxicological Study
The synthesis of arsenic-containing phosphatidylcholines (AsPCs), which include 1-O-hexadecanoyl derivatives, has been disclosed. These synthesized products are intended for studying the biological and toxicological properties of arsenolipids in food (Guttenberger et al., 2017).
Advanced Analytical Techniques
Advanced analytical techniques, like high performance liquid chromatography and fast atom bombardment mass spectrometry, have been used to study unusual branched and unsaturated phospholipid molecular species, including 1,2-di-5,8,11,14-docosatetraenoyl-sn-glycero-3-phosphocholine (Dasgupta et al., 1987).
Lipid Phase Behavior Studies
Research has also been conducted on lipid phase behavior in mixtures containing similar compounds. For example, a study on 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine with other phosphocholines used differential scanning calorimetry and other techniques to study lipid phase separation in membranes (Dumaual et al., 2000).
Lipid Mixing Properties
The mixing properties of different phosphatidylcholines, including 1-hexadecanoyl derivatives, were examined using fluorescent probes. This study provided insights into the lipid domain formation and the effects of various lipid compositions on bilayer properties (Ahn & Yun, 1999).
Formation of Polymerizable Liposomes
Polymerizable glycerophosphocholines, including 1,2-bis[11-(2,4-hexadienyloxy)undecanoyl]-sn-glycero-3-phosphocholine, have been prepared for the formation of stable microcapsules or polymerized vesicles, providing potential applications in targeted drug delivery and other biomedical fields (Hasegawa et al., 1986).
properties
Product Name |
1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine |
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Molecular Formula |
C46H90NO8P |
Molecular Weight |
816.2 g/mol |
IUPAC Name |
[(2R)-2-[(Z)-docos-13-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H90NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h20-21,44H,6-19,22-43H2,1-5H3/b21-20-/t44-/m1/s1 |
InChI Key |
BBIXKOPOMMUIOM-UIJSWADASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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